N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound, featuring a triazolopyridazine core, azetidine ring, and picolinamide moiety, contributes to its diverse pharmacological profile.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria strains .
Mode of Action
It is known that many nitrogen-containing heterocycles, including triazoles, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Nitrogen-containing heterocycles are the basic backbone of many physiologically active compounds and drugs . They are involved in a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors.
Pharmacokinetics
A compound with a similar structure was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml .
Result of Action
Compounds with similar structures have shown moderate to good antibacterial activities . In particular, some compounds exhibited superior antibacterial activities, which were comparable to the first-line antibacterial agent ampicillin .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Similar compounds have shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with 1,2-diketones or their equivalents under acidic or basic conditions to form the triazolopyridazine ring.
Azetidine Ring Introduction: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the triazolopyridazine intermediate.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Utilizing robotic systems to handle multiple reaction steps with precision.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azetidine or triazolopyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Azetidine Derivatives: Molecules containing the azetidine ring but with different functional groups.
Picolinamide Derivatives: Compounds featuring the picolinamide moiety with various modifications.
Uniqueness
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide is unique due to its combination of the triazolopyridazine core, azetidine ring, and picolinamide moiety, which together contribute to its potent biological activities and potential as a therapeutic agent .
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c1-20(15(23)12-4-2-3-7-16-12)11-8-21(9-11)14-6-5-13-18-17-10-22(13)19-14/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCWMWXVRVYEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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